
1H-Indazol-3-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indazol-3-amine hydrochloride is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Indazol-3-amine hydrochloride can be synthesized through various methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions . Another method includes the Cu(OAc)2-catalyzed formation of N-N bonds using oxygen as the terminal oxidant . The reaction typically involves 2-(methylamino)benzonitrile with an organometallic reagent to form N-H ketimine species, followed by cyclization in DMSO under an oxygen atmosphere .
Industrial Production Methods: Industrial production of this compound often employs metal-catalyzed reactions due to their efficiency and high yields. Transition metal catalysts such as copper and palladium are commonly used to facilitate the cyclization and formation of the indazole ring .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Indazol-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted indazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1H-Indazol-3-amine hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1H-Indazol-3-amine hydrochloride primarily involves its interaction with molecular targets such as tyrosine kinases. The compound acts as a hinge-binding fragment, effectively binding to the hinge region of the kinase, thereby inhibiting its activity . This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Vergleich Mit ähnlichen Verbindungen
1H-Indazole: A closely related compound with similar structural features but lacking the amine group at the 3-position.
2H-Indazole: Another tautomeric form of indazole with different stability and reactivity.
Uniqueness: 1H-Indazol-3-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H8ClN3 |
|---|---|
Molekulargewicht |
169.61 g/mol |
IUPAC-Name |
1H-indazol-3-amine;hydrochloride |
InChI |
InChI=1S/C7H7N3.ClH/c8-7-5-3-1-2-4-6(5)9-10-7;/h1-4H,(H3,8,9,10);1H |
InChI-Schlüssel |
JOWDKOUQJXQNMR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NN2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



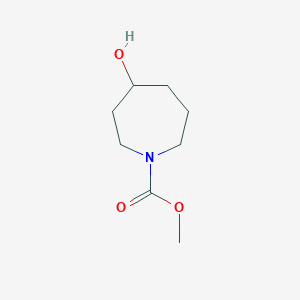
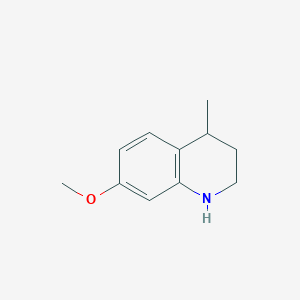
![2,3-Dihydro-1H-cyclopenta[b]quinoxaline](/img/structure/B11915611.png)
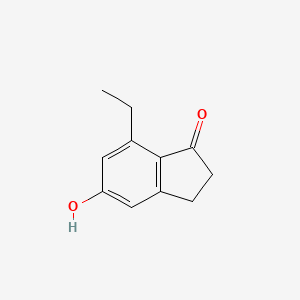

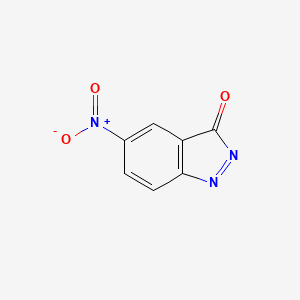
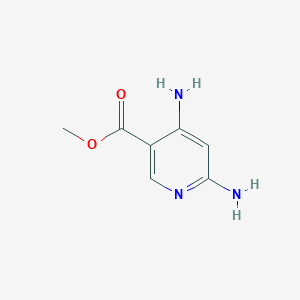
![5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B11915656.png)
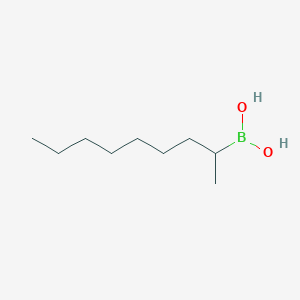
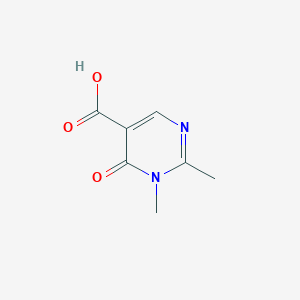

![1-Methyl-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11915673.png)
![Furo[2,3-b]quinoxaline](/img/structure/B11915687.png)
